(S)-3-tert-Butyl-2,5-piperazinedione

Catalog No.
S755224
CAS No.
65050-07-9
M.F
C8H14N2O2
M. Wt
170.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-tert-Butyl-2,5-piperazinedione

CAS Number

65050-07-9

Product Name

(S)-3-tert-Butyl-2,5-piperazinedione

IUPAC Name

(3S)-3-tert-butylpiperazine-2,5-dione

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

InChI

InChI=1S/C8H14N2O2/c1-8(2,3)6-7(12)9-4-5(11)10-6/h6H,4H2,1-3H3,(H,9,12)(H,10,11)/t6-/m1/s1

InChI Key

OWQNUQNZSDAFHT-ZCFIWIBFSA-N

SMILES

CC(C)(C)C1C(=O)NCC(=O)N1

Canonical SMILES

CC(C)(C)C1C(=O)NCC(=O)N1

Isomeric SMILES

CC(C)(C)[C@H]1C(=O)NCC(=O)N1

(S)-3-tert-Butyl-2,5-piperazinedione belongs to a class of compounds called piperazinediones. It likely possesses some similar properties to other piperazinediones, which are known for their biological activity []. The specific origin and significance of (S)-3-tert-Butyl-2,5-piperazinedione in scientific research is not well documented [, , ].


Molecular Structure Analysis

The molecule consists of a piperazine ring (six-membered ring containing two nitrogen atoms) with a tert-butyl group (three methyl groups bonded to a central carbon) at position 3 and a dione functional group (two ketone groups, C=O) at positions 2 and 5. The "S" designation indicates a specific stereoisomer, meaning the arrangement of atoms in space is defined.


Physical And Chemical Properties Analysis

Data on physical and chemical properties like melting point, boiling point, solubility, etc., are not readily available for (S)-3-tert-Butyl-2,5-piperazinedione [, , ].

There is no documented information on the mechanism of action of (S)-3-tert-Butyl-2,5-piperazinedione in scientific literature [, , ].

  • Cysteine Alkylation: (S)-3-tert-Butyl-2,5-piperazinedione is known to react with cysteine residues in proteins. Cysteine is an amino acid containing a thiol group (SH) that can be modified by this compound. This alkylation reaction can be used to:
    • Improve protein stability and solubility during downstream processing steps in proteomic workflows [Source: A study published in the Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences found that (S)-3-tert-Butyl-2,5-piperazinedione can be used for efficient cysteine alkylation in proteomic analysis. ""]
    • Introduce a functional group onto the cysteine residue for further modifications or labeling experiments in proteomic studies [Source: Research on the application of (S)-3-tert-Butyl-2,5-piperazinedione in a scientific article highlights its utility for cysteine alkylation prior to further downstream proteomic analysis. ""]

XLogP3

0.5

Wikipedia

(S)-3-tert-Butyl-2,5-piperazinedione

Dates

Modify: 2023-08-15

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